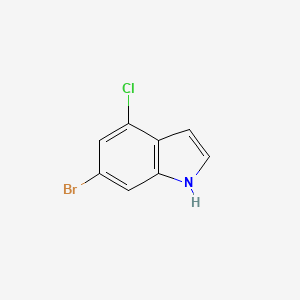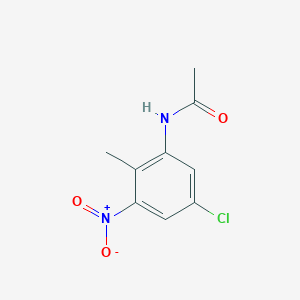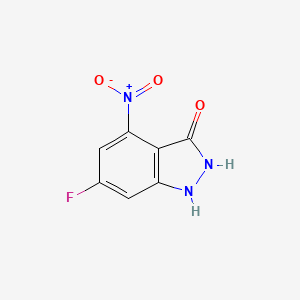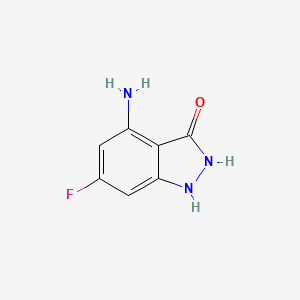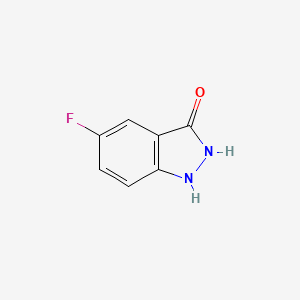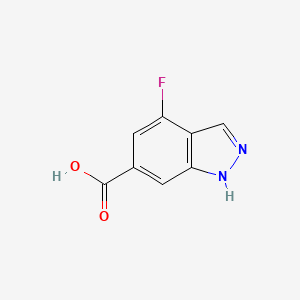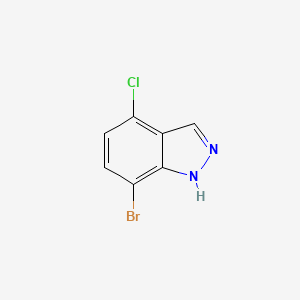
7-Bromo-4-chloro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-4-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 . The IUPAC name for this compound is this compound . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of interest in recent years. The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 231.48 . The compound is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Pharmacological Importance of Indazole Derivatives
Indazoles, including 7-Bromo-4-chloro-1H-indazole, are heterocyclic compounds with a pyrazole ring fused with a benzene ring. These compounds have garnered interest due to their wide range of biological activities, leading to the development of novel therapeutic agents. Research highlights the pharmacological significance of indazole scaffolds, showing promising anticancer and anti-inflammatory properties, as well as applications in treating disorders involving protein kinases and neurodegeneration. Derivatives with defined mechanisms of action offer new molecules with potential biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemical and Biological Aspects of Indazoles
Indazoles, including derivatives like this compound, play a significant role in medicinal chemistry due to their diverse biological activities. These derivatives exhibit antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antitubercular properties. The versatility of indazoles in drug discovery emphasizes their importance in developing new therapeutic agents with varied pharmacological activities (Ali, Dar, Pradhan, & Farooqui, 2013).
Transition-Metal-Catalyzed Synthesis for Functionalized Indazoles
The development of functionalized indazole derivatives, such as this compound, is a key area of research. Transition-metal-catalyzed C–H activation/annulation sequences are favorable tools for constructing indazoles with improved medicinal applications, functional flexibility, and structural complexity. This synthesis approach offers a streamlined method for producing indazole derivatives, contributing to the exploration of their therapeutic potential (Shiri, Roosta, Dehaen, & Amani, 2022).
Heterocyclic N-Oxide Derivatives in Drug Development
Heterocyclic N-oxide derivatives, including those derived from indazoles like this compound, are recognized for their synthetic versatility and biological importance. These compounds are involved in various functionalities, particularly in metal complexes formation, catalysts design, and medicinal applications, showing anticancer, antibacterial, and anti-inflammatory activities. Their role in advanced chemistry and drug development investigations highlights the potential of indazole-based N-oxide derivatives in therapeutic applications (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7-Bromo-4-chloro-1H-indazole is the capsid protein of the HIV-1 virus . This compound is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The capsid protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound interacts with its target by inhibiting, regulating, and/or modulating the activity of the capsid protein . This interaction results in the disruption of the normal function of the capsid protein, thereby inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound interferes with the normal function of the capsid protein, which is involved in the replication of the hiv-1 virus . This disruption can lead to downstream effects such as the inhibition of viral replication and the prevention of new infections .
Pharmacokinetics
The compound’s role as an intermediate in the synthesis of lenacapavir suggests that it may share some of the pharmacokinetic properties of this drug
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the capsid protein of the HIV-1 virus . By disrupting the normal function of this protein, the compound can inhibit the replication of the virus and prevent new infections . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .
Propriétés
IUPAC Name |
7-bromo-4-chloro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKZBMLAMVPTOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646731 |
Source


|
| Record name | 7-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-88-7 |
Source


|
| Record name | 7-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

